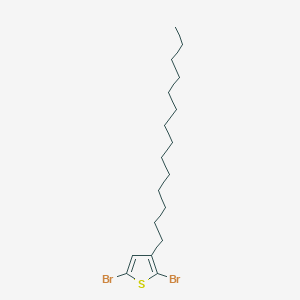

2,5-Dibromo-3-tetradecylthiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromo-3-tetradecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQPIBPAABQINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dibromo 3 Tetradecylthiophene and Functional Analogues

Selective Bromination Strategies for Thiophene (B33073) Rings

The bromination of 3-alkylthiophenes is a crucial step to install the reactive sites for subsequent polymerization. The goal is to achieve high regioselectivity, placing bromine atoms exclusively at the 2- and 5-positions of the thiophene ring, which are highly activated by the sulfur heteroatom. wikipedia.org

One of the most common and effective reagents for this transformation is N-bromosuccinimide (NBS). tandfonline.comossila.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetic acid. tandfonline.comnewcastle.edu.au Studies on the bromination of 3-hexylthiophene (B156222), a close analogue, show that using two equivalents of NBS leads to the desired 2,5-dibromo-3-hexylthiophene (B54134) in high yield and purity. newcastle.edu.au The reaction mechanism is proposed to be an electrophilic aromatic substitution, where NBS acts as the electrophile, first attacking the more reactive 2-position, followed by a second bromination at the 5-position. newcastle.edu.au

Key parameters that influence the reaction's success include temperature, reaction time, and the purity of the starting materials. For instance, a method for synthesizing 2,5-dibromo-3-hexylthiophene involves reacting 3-hexylthiophene with NBS in DMF, yielding a quantitative and pure product. newcastle.edu.au Another approach uses a mixture of hydrobromic acid and hydrogen peroxide, which generates bromine in situ. This method, when applied to 3-hexylthiophene, resulted in a 97% yield of the 2,5-dibromo product with 96.9% purity. chemicalbook.com

For more complex thiophene derivatives, controlling the position of bromination can be achieved by using a combination of butyllithium (B86547) and elemental bromine at low temperatures, such as -78 °C. google.com This method allows for regioselective bromination by first deprotonating a specific carbon on the thiophene ring, followed by quenching with bromine.

| Reagent(s) | Solvent | Conditions | Outcome | Reference(s) |

| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | High regioselectivity for 2-position bromination. | tandfonline.com |

| NBS | Dimethylformamide (DMF) | Not specified | Preparation of 5,5′′-dibromo-2,2′:5′,2′′-terthiophene. | ossila.com |

| NBS | DMF | Flow reactor | Quantitative yield and 100% purity for 2,5-dibromo-3-hexylthiophene. | newcastle.edu.au |

| n-BuLi, Br₂ | Tetrahydrofuran (THF) | -78 °C | Selective control of bromination position. | google.com |

| Br₂, Acetic Acid | Chloroform (CHCl₃) | Not specified | Bromination of a functionalized thiophene at the 4-position. | mdpi.com |

Alkylation Approaches for Introducing Tetradecyl Chains

The introduction of the long, solubilizing tetradecyl chain at the 3-position of the thiophene ring is typically the initial step in the synthesis of the target monomer. This alkyl chain is essential for ensuring the solubility of both the monomer and the final polymer in common organic solvents, which is a prerequisite for solution-based processing techniques like spin coating and printing. mdpi.com

The alkylation of thiophene can be challenging as common Friedel-Crafts alkylation catalysts like aluminum halides often lead to resinification of the thiophene reactant. google.com However, alternative catalysts and methods have been developed. Boron trifluoride has been used as a catalyst for the alkylation of thiophene with alkyl halides or olefins at temperatures between 20°C and 50°C. google.com Another approach involves the reaction of thiophene with olefins over solid acid catalysts, which can increase the molecular weight and boiling point of the thiophene derivative, facilitating its separation. researchgate.netkaust.edu.sa

A more controlled method involves the use of organometallic chemistry. For example, thiophene can be deprotonated with a strong base like n-butyllithium (n-BuLi) to form 2-lithiothiophene. wikipedia.orgmdpi.com This nucleophilic species can then react with an electrophilic tetradecyl source, such as 1-bromotetradecane, to form the C-C bond. To achieve 3-alkylation, one would typically start with a pre-functionalized thiophene, such as 3-bromothiophene, and perform a metal-halogen exchange followed by reaction with the alkyl halide.

Precursor Design for Controlled Polymerization Reactions

2,5-Dibromo-3-tetradecylthiophene is specifically designed as an AB-type monomer for transition-metal-catalyzed cross-coupling polymerizations. The two bromine atoms at the 2- and 5-positions serve as leaving groups, enabling the head-to-tail enchainment of monomer units to form a regioregular polymer chain. nih.gov This regioregularity is crucial for achieving high charge carrier mobility in the resulting poly(3-tetradecylthiophene) (P3TT). Several polymerization techniques leverage this precursor design.

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for synthesizing regioregular poly(3-alkylthiophenes). tdl.orgcmu.edu The process begins with a magnesium-halogen exchange reaction on the this compound monomer using a Grignard reagent like t-butylmagnesium chloride. tdl.org This generates a mixture of thienyl Grignard regioisomers. Upon addition of a nickel(II) catalyst, typically Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), the less sterically hindered 2-bromo-5-magnesio-3-tetradecylthiophene isomer is selectively polymerized. cmu.edunih.gov This method often proceeds in a chain-growth manner, allowing for control over molecular weight and the synthesis of block copolymers. tdl.orgrsc.org

Stille Coupling Polymerization: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. researchgate.netresearchgate.net To utilize this compound in a Stille polymerization, it is typically coupled with a distannylated comonomer. Alternatively, the dibromo monomer can first be converted into 2,5-bis(trimethylstannyl)-3-tetradecylthiophene, which is then polymerized with a dihalo-aromatic comonomer. osti.gov The Stille reaction is known for its tolerance to a wide range of functional groups and mild reaction conditions. researchgate.net

Suzuki Coupling Polymerization: The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide, also catalyzed by palladium. rsc.orgresearchgate.net For polymerization, this compound can be reacted with an aromatic diboronic acid or its ester. acs.org An alternative approach is to convert the dibromo monomer into a thiophene-2,5-diboronic ester, which is then polymerized with a dihalo-aromatic comonomer. Suzuki polymerization is attractive due to the low toxicity and stability of the boronic acid reagents. rsc.org

| Polymerization Method | Key Reagents | Catalyst | Mechanism Type | Key Features | Reference(s) |

| Grignard Metathesis (GRIM) | Grignard Reagent (e.g., t-BuMgCl) | Nickel (e.g., Ni(dppp)Cl₂) | Chain-growth | High regioregularity, control over molecular weight, synthesis of block copolymers. | tdl.orgnih.govrsc.org |

| Stille Coupling | Organotin compound | Palladium (e.g., Pd(PPh₃)₄) | Step-growth | Tolerant to many functional groups, mild reaction conditions. | researchgate.netresearchgate.netosti.gov |

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Palladium (e.g., Pd(dtbpf)Cl₂) | Step-growth / Chain-growth | Low toxicity of boron reagents, stable reagents, can occur in aqueous media. | rsc.orgresearchgate.netmdpi.com |

Purification Techniques for Monomer Fidelity

The purity of the this compound monomer is paramount for achieving high-quality polymers. Impurities can act as chain-terminating agents, leading to low molecular weight polymers, or can disrupt the catalyst's activity, resulting in low yields and poor regioregularity. Therefore, rigorous purification of the monomer is a non-negotiable step.

Several standard laboratory techniques are employed to ensure monomer fidelity:

Column Chromatography: This is a highly effective method for separating the desired dibrominated product from unreacted starting material (3-tetradecylthiophene), the monobrominated intermediate (2-bromo-3-tetradecylthiophene), and any over-brominated or isomeric byproducts. A silica (B1680970) gel stationary phase is typically used with a non-polar eluent system, such as hexanes or a mixture of hexanes and dichloromethane. orgsyn.org

Recrystallization: This technique is used to purify the solid monomer. The crude product is dissolved in a minimum amount of a suitable hot solvent in which the monomer has high solubility, but in which the impurities are either very soluble or insoluble. Upon cooling, the pure monomer crystallizes out of the solution, leaving the impurities behind in the mother liquor.

Soxhlet Extraction: While more commonly used for purifying polymers, Soxhlet extraction can also be adapted for monomer purification. chalmers.segoogle.com This continuous extraction method can be used to wash the crude monomer with a series of solvents to remove specific impurities. For example, a solvent in which the desired monomer is insoluble can be used to wash away more soluble impurities.

Distillation: If the monomer is a liquid or a low-melting solid, vacuum distillation can be an effective purification method to separate it from non-volatile impurities or compounds with significantly different boiling points.

The choice of purification method depends on the nature of the impurities and the physical properties of the monomer. Often, a combination of these techniques is required to achieve the high purity (>99%) needed for controlled polymerization reactions.

Polymerization Chemistry and Regiochemical Control for 2,5 Dibromo 3 Tetradecylthiophene Derived Polymers

Catalytic Cross-Coupling Polymerization Techniques

The creation of carbon-carbon bonds necessary for polymerizing 2,5-dibromo-3-tetradecylthiophene is primarily achieved through palladium or nickel-catalyzed cross-coupling reactions. Stille, Suzuki, and Grignard Metathesis (GRIM) polymerizations are the most prominent and effective methods employed for this purpose.

The Stille coupling reaction is a versatile method for C-C bond formation that pairs an organotin compound with an organic halide, catalyzed by a palladium complex. wiley-vch.denih.gov For polymerization, this compound can be reacted with a distannylated comonomer in a polycondensation reaction. The most commonly used catalysts are Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often with added phosphine (B1218219) ligands. wiley-vch.de

The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the thiophene-bromide bond, followed by transmetalation with the organotin species, and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wiley-vch.de While a powerful tool, the toxicity of organotin compounds is a significant drawback. wiley-vch.de Researchers have successfully used modified Stille cross-coupling routes to synthesize functionalized polythiophenes, such as those with carboxylic acid side chains, demonstrating its utility in creating complex polymer architectures. cmu.edu

Suzuki coupling polymerization has emerged as a powerful and more environmentally benign alternative to Stille coupling, as it utilizes organoboron compounds which are generally non-toxic. nih.gov The reaction couples the di-halogenated monomer, this compound, with a comonomer containing two boronic acid or boronic ester groups. Alternatively, a single monomer possessing both a halide and a boronic ester group can be used in a chain-growth catalyst-transfer polymerization process. rsc.org

The polymerization is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. nih.govnih.gov Studies on the Suzuki coupling of the closely related 2,5-dibromo-3-hexylthiophene (B54134) show that optimal conditions often involve a base like potassium phosphate (B84403) (K₃PO₄) in a solvent system such as 1,4-dioxane (B91453) and water at elevated temperatures. nih.govnih.gov The choice of base, solvent, and catalyst ligand can be tuned to optimize the yield and molecular weight of the resulting polymer. nih.gov

| Catalyst System | Base | Solvent System | Temperature | Application | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / Water | 90 °C | Cross-coupling of 2,5-dibromo-3-hexylthiophene | nih.govnih.gov |

| AmPhos-Pd Initiator | CsF / 18-crown-6 | THF | Room Temp. to 60 °C | Catalyst-Transfer Polymerization | rsc.org |

This table presents typical conditions for Suzuki coupling involving 3-alkylthiophenes, which are applicable to the tetradecyl analogue.

Grignard Metathesis (GRIM) polymerization is a highly effective and widely used method for producing regioregular poly(3-alkylthiophenes). acs.orgresearchgate.net The process begins with the treatment of this compound with an alkyl or vinyl Grignard reagent, such as methylmagnesium chloride (CH₃MgCl) or t-butylmagnesium chloride. This step results in a magnesium-halogen exchange, forming a mixture of two regioisomeric Grignard intermediates: 2-bromo-3-tetradecyl-5-bromomagnesiothiophene and the more sterically hindered 2-bromomagnesio-3-tetradecyl-5-bromothiophene. researchgate.net

Subsequent addition of a nickel catalyst, typically with a diphosphine ligand like [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), initiates the polymerization. researchgate.net A key feature of the GRIM method is that the nickel catalyst selectively incorporates the less sterically hindered isomer into the growing polymer chain. researchgate.net This selectivity is the origin of the high degree of head-to-tail regioregularity observed in the final polymer, which is crucial for achieving superior electronic properties. acs.orgresearchgate.net

Control of Polymer Molecular Weight and Polydispersity Index (PDI)

The ability to control the polymer's molecular weight (MW) and the breadth of its distribution, known as the Polydispersity Index (PDI), is critical for tailoring the material's processing and performance characteristics.

The GRIM polymerization method is particularly advantageous in this regard as it proceeds via a quasi-"living" chain-growth mechanism. acs.orgresearchgate.net In this type of polymerization, the number of growing polymer chains is determined by the amount of initiator (the nickel catalyst). Consequently, the final number-average molecular weight (Mₙ) of the poly(3-tetradecylthiophene) can be directly controlled by adjusting the initial molar ratio of the monomer to the nickel initiator. A higher ratio leads to a higher molecular weight. This controlled process also results in polymers with relatively narrow molecular weight distributions, with PDI values typically falling in the range of 1.2 to 1.5. acs.org

| Monomer : Initiator Ratio | Resulting Molecular Weight (Mₙ) | Polydispersity Index (PDI) |

| Low | Low | Narrow |

| Medium | Medium | Narrow |

| High | High | Narrow |

This conceptual table illustrates the relationship between the monomer-to-initiator ratio and the resulting polymer characteristics in a chain-growth polymerization like the GRIM method.

Engineering Regioregularity: Head-to-Tail vs. Head-to-Head Linkages in Poly(3-tetradecylthiophene) Analogues

The asymmetric nature of the 3-tetradecylthiophene (B52671) monomer means that it can be linked in different orientations during polymerization. The connectivity between adjacent monomer units is termed regioregularity.

Head-to-Tail (HT): Linkage between the 2-position of one thiophene (B33073) ring and the 5-position of the next. This arrangement leads to a highly ordered, planar backbone structure.

Head-to-Head (HH): Linkage between the 2-positions of two adjacent rings. This causes steric hindrance between the alkyl side chains, forcing the polymer backbone to twist.

Tail-to-Tail (TT): Linkage between the 5-positions of two adjacent rings. This often follows an HH linkage.

A high degree of head-to-tail coupling (>95%) results in a "regioregular" polymer. acs.orgresearchgate.net This regularity allows the polymer chains to self-assemble into well-ordered lamellar structures, which facilitates efficient charge transport and leads to superior electronic properties. acs.org The GRIM method is the premier technique for synthesizing highly regioregular HT-poly(3-alkylthiophenes). acs.orgresearchgate.net

Conversely, polymers with significant numbers of HH and TT linkages are termed "regiorandom." While this disorder typically disrupts packing and lowers electronic performance, some research focuses on the controlled introduction of regio-irregularities to tune material properties. rsc.org The synthesis of polymers with exclusively HH-TT linkages can be achieved by first synthesizing a 3,3'-dialkyl-2,2'-bithiophene monomer and then polymerizing it, ensuring that only HH and subsequent TT linkages can be formed. An example is the copolymer poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C14), which is an alternating copolymer known for its high charge carrier mobility due to its ordered structure. While a direct synthesis for a head-to-head version (PBTTT-C14 HH) is not prominently documented, the principle of using pre-linked dimers is the established strategy for forcing such architectures.

Synthesis of Copolymers Incorporating this compound Monomer Units

The incorporation of this compound into copolymers allows for the creation of materials with tailored properties, combining the electronic characteristics of P3TT with the physical properties of other polymers. Block copolymers are a particularly important class of such materials.

A common strategy for creating ABA triblock copolymers involves first synthesizing a regioregular poly(3-alkylthiophene) (the 'B' block) using the GRIM method. cmu.edu The living nature of this polymerization allows for the introduction of functional end-groups. For example, the polymer can be end-capped to create a macroinitiator. This macroinitiator is then used to initiate the polymerization of a second monomer, such as methyl acrylate, via a different mechanism like Atom Transfer Radical Polymerization (ATRP), to grow the 'A' blocks, resulting in a flexible-conjugated-flexible triblock copolymer. cmu.edu

Furthermore, all-conjugated block copolymers can be synthesized using catalyst-transfer condensation polymerization methods, such as Suzuki-Miyaura CTCP. rsc.org By sequentially adding different monomers to the reaction, well-defined di- and triblock copolymers can be formed. For instance, a block of polyfluorene could be grown first, followed by the addition of a 3-alkylthiophene monomer to create a poly(fluorene-b-3-alkylthiophene) diblock copolymer. rsc.org This precise control over block sequencing opens up possibilities for designing sophisticated materials for advanced electronic applications.

Electronic and Optoelectronic Phenomena in 2,5 Dibromo 3 Tetradecylthiophene Based Conjugated Polymers

Fundamental Charge Carrier Generation and Recombination Mechanisms

The generation of charge carriers in conjugated polymers based on thiophene (B33073) derivatives is a critical process initiated by photoexcitation or chemical doping. Upon absorbing light, the polymer forms excitons, which are bound electron-hole pairs. The efficiency of charge carrier generation depends on the successful dissociation of these excitons into free polarons (charge carriers). In pure polymer films, this dissociation is often an intrinsic feature, attributed to the separation of bound polaron pairs that form on adjacent polymer chains through interchain charge transfer. utoledo.edu Studies on poly(3-hexylthiophene) (P3HT), a closely related polymer, show that this charge generation occurs on the ultrafast timescale of the excitation itself. utoledo.edu

In systems like bulk heterojunction solar cells, where the polymer is blended with an electron acceptor like a fullerene derivative, charge generation is significantly enhanced. Photoexcitation of the polymer leads to the rapid conversion of singlet excitons into polarons, a process that can occur with time constants as fast as 30 picoseconds in both diblock copolymer and blend films. researchgate.net This highlights that the fundamental mechanism involves the dissociation of excitons at the interface between donor (polymer) and acceptor domains.

Alternatively, charge carriers can be generated through chemical doping. In this process, dopant molecules remove or add electrons to the polymer backbone, creating mobile charge carriers (holes or electrons) and stationary counterions. For many high-mobility conjugated polymers, doping efficiencies are observed to be near 100%, indicating that nearly every dopant ion successfully generates a free charge carrier. nih.gov

The inverse process, charge recombination, is a primary loss mechanism. Geminate recombination, where an electron and hole originating from the same exciton (B1674681) recombine before becoming free carriers, can be a significant issue, particularly in systems with less-than-ideal phase-separated structures. researchgate.net Non-geminate (or bimolecular) recombination occurs when free carriers encounter each other in the bulk of the material. The lifetime of charge carriers before recombination is a key parameter for device efficiency, with long lifetimes of up to 15 microseconds observed in some copolymer systems. researchgate.net

Advanced Studies in Charge Transport Dynamics and Carrier Mobility Enhancement

Unidirectional Hole Transport Characterization

Many thiophene-based polymers are designed to be p-type semiconductors, meaning they primarily transport positive charge carriers (holes). The efficiency of this transport is quantified by the hole mobility (μh). High hole mobility is desirable for applications like organic thin-film transistors (OTFTs) and the donor layer in organic photovoltaics (OPVs).

Research into various conjugated polymers demonstrates a wide range of achievable hole mobilities. For instance, in diketopyrrolopyrrole (DPP)-based polymers, which often incorporate thiophene units, hole mobilities can reach up to 0.11 cm² V⁻¹ s⁻¹. researchgate.net In highly doped films of polymers like poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT), a material with a structure related to poly(3-tetradecylthiophene), hole mobilities are estimated to be at least 8 cm² V⁻¹ s⁻¹. nih.gov These high values are often linked to the degree of crystalline order within the polymer film.

Table 1: Selected Hole Mobility in p-Type and Ambipolar Polymers

| Polymer System | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Reference |

|---|---|---|

| PDPP-FNF | 0.11 | researchgate.net |

| PBTTT:TFSI (doped) | ≥ 8 | nih.gov |

| P3HT:HFSI (doped) | ≥ 1 | nih.gov |

| PFII2T | up to 1.85 | pku.edu.cn |

| Quinoidal Bithiophene-Diazaisoindigo (P1-2F) | 0.77 | rsc.org |

Investigations of Ambipolar Charge Transport Properties

Ambipolar polymers, capable of transporting both holes and electrons, are crucial for developing complex organic circuits like complementary inverters. The development of ambipolar transport in thiophene-containing polymers is often achieved by copolymerizing electron-donating units (like thiophene) with electron-accepting units. This design creates distinct pathways for both types of charge carriers.

Fluorination of the polymer backbone is a successful strategy for inducing or enhancing ambipolarity. For example, a fluorinated isoindigo-bithiophene polymer (PFII2T) exhibited high ambipolar performance with hole mobilities up to 1.85 cm² V⁻¹ s⁻¹ and electron mobilities (μe) up to 0.43 cm² V⁻¹ s⁻¹, a significant improvement over its non-fluorinated counterpart. pku.edu.cn Similarly, copolymers based on quinoidal bithiophene and diazaisoindigo have demonstrated excellent ambipolar characteristics, with balanced hole and electron mobilities of 0.77 cm² V⁻¹ s⁻¹ and 1.44 cm² V⁻¹ s⁻¹, respectively. rsc.org In some cases, electron transport can be dominant. mdpi.com The balance between hole and electron mobility can be tuned; for instance, in a series of benzodipyrrolidone (BDP)-oligothiophene polymers, increasing the length of the oligothiophene segment was found to decrease electron mobility while leaving hole mobility largely unaffected. rsc.org

Table 2: Ambipolar Charge Transport Properties in Various Polymers

| Polymer System | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Reference |

|---|---|---|---|

| PFII2T | up to 1.85 | up to 0.43 | pku.edu.cn |

| NDI-benzothiadiazole copolymer (pBTT) | 0.19 | 0.92 | mdpi.com |

| Quinoidal Bithiophene-Diazaisoindigo (P1-2F) | 0.77 | 1.44 | rsc.org |

| BDP-Oligothiophene | up to 0.21 | up to 0.18 | rsc.org |

Exciton Dynamics, Dissociation Efficiency, and Charge Transfer Processes

The fate of photogenerated excitons is central to the optoelectronic properties of these polymers. After an exciton is formed, it can either decay back to the ground state (releasing energy as light or heat) or dissociate into free charge carriers. The process that dominates depends on the polymer's structure and environment. The initial step is often an intramolecular charge transfer (ICT), which is fundamental to the charge-separation process. mdpi.com

In many conjugated polymers, excitons are not entirely localized to a single chain but can form bound polaron pairs across adjacent chains. utoledo.edu The dissociation of these pairs is a key mechanism for generating free charges. utoledo.edu At the interface with an electron acceptor material, a more efficient process known as interfacial charge transfer occurs. The polymer donates an electron to the acceptor, leading to charge separation across the material boundary. This is the primary mechanism for photocurrent generation in organic solar cells. utoledo.eduresearchgate.net

The efficiency of these processes is critical. In some systems, geminate recombination can act as a loss pathway, where the newly formed electron-hole pair recombines before it can separate. This is particularly noted in some diblock copolymer films, potentially due to defects in their phase-separated morphology. researchgate.net The introduction of fluorine atoms into the polymer backbone can affect interchain interactions and molecular packing, which in turn influences exciton dynamics and the stability of separated charges. pku.edu.cn

Electronic Band Structure Engineering and Tuning of Optoelectronic Properties

A key advantage of conjugated polymers is the ability to tune their electronic and optical properties through chemical design. The electronic band structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, dictates the polymer's band gap, absorption spectrum, and charge injection/extraction characteristics.

One effective strategy for tuning these properties is the creation of donor-acceptor (D-A) copolymers. By alternating electron-rich (donor) units like thiophene with electron-deficient (acceptor) units, the resulting HOMO and LUMO levels can be precisely controlled. For example, in a series of polymers with two different acceptor units, varying the length of the thiophene bridge between them systematically changed the optical and electrochemical bandgaps. rsc.orgresearchgate.net Inserting just one thiophene unit resulted in a very low optical bandgap of 0.60 eV, which increased as more thiophene units were added. rsc.orgresearchgate.net

Another powerful technique is fluorination. Introducing electron-withdrawing fluorine atoms to the polymer backbone can effectively lower both the HOMO and LUMO energy levels. pku.edu.cnrsc.org This not only reduces the band gap but can also improve the stability of electron transport by making the polymer less susceptible to oxidation. pku.edu.cn Computational studies and experimental measurements confirm that fluorination can modulate electronic properties without causing significant steric hindrance that would disrupt the planarity of the polymer backbone. pku.edu.cn Doping with heteroatoms, such as boron, has also been shown in theoretical studies to be a potential method for reducing the HOMO-LUMO gap and enhancing conductivity.

Table 3: Examples of Band Gap Tuning in Conjugated Polymers

| Polymer System | Tuning Strategy | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| PDPP-T-TQ | Single thiophene bridge | 0.60 | rsc.orgresearchgate.net |

| PDPP-3T-TQ | Three thiophene bridges | Larger than 0.60 | rsc.orgresearchgate.net |

| PFII2T | Fluorination | 1.50 | pku.edu.cn |

| PII2T | Non-fluorinated analog | 1.57 | pku.edu.cn |

Interfacial Energy Level Alignment and Its Impact on Device Performance

In any multi-layer organic electronic device, the alignment of energy levels at the interfaces between different materials is paramount to performance. Efficient charge injection and extraction depend on minimizing the energy barriers at the electrode-polymer and polymer-polymer interfaces.

The HOMO level of a p-type polymer should be closely matched to the work function of the source electrode (e.g., gold) to ensure efficient hole injection. Similarly, for ambipolar or n-type devices, the LUMO level must be aligned with the work function of the electron-injecting electrode. For instance, lowering the LUMO level of a polymer through fluorination to -3.96 eV has been shown to facilitate stable electron transport, making it comparable to dedicated n-type polymers. pku.edu.cn

In OPVs, the relative alignment between the polymer donor's HOMO and the acceptor's LUMO is critical. The energy difference between these levels, known as the effective band gap, determines the maximum open-circuit voltage (Voc) of the solar cell. The alignment of the donor's LUMO with the acceptor's LUMO provides the driving force for efficient exciton dissociation. Polymers are therefore designed to have specific HOMO/LUMO levels (e.g., -5.46/-3.96 eV) to match effectively with common acceptors like PCBM. researchgate.netpku.edu.cn

Furthermore, the interface with the dielectric layer in a transistor can be modified to improve performance. Functionalizing the dielectric surface can help accumulate a specific type of charge carrier at the interface, thereby enhancing the unipolar charge transport properties of the semiconductor. mdpi.com The molecular packing of the polymer at this interface also plays a crucial role, as dense, ordered packing can create a barrier to oxygen and water, which is particularly important for stabilizing electron transport. pku.edu.cn

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| 2,5-Dibromo-3-tetradecylthiophene | This compound |

| P3HT | Poly(3-hexylthiophene) |

| PBTTT | Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] |

| DPP | Diketopyrrolopyrrole |

| PCBM | Phenyl-C61-butyric acid methyl ester |

| PFII2T | Polymer of fluorinated isoindigo and bithiophene |

| PII2T | Polymer of isoindigo and bithiophene |

| BDP | Benzodipyrrolidone |

| NDI | Naphthalenedicarboximide |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| OPV | Organic Photovoltaic |

| OTFT | Organic Thin-Film Transistor |

Thin Film Morphology, Microstructure Evolution, and Self Assembly of Polymer Systems

Principles of Self-Assembly and Molecular Ordering in PBTTT-C14 and Related Polythiophenes

The performance of polymer-based electronic devices is intrinsically linked to the molecular arrangement within the semiconductor thin film. For PBTTT-C14, a rigid, rod-like polymer, the propensity to self-assemble into well-ordered structures is a key attribute. This ordering is governed by a complex interplay of intermolecular forces, which can be skillfully manipulated through processing conditions.

Role of Solvent-Driven Self-Assembly and Aggregation Phenomena

The choice of solvent is a critical factor in directing the self-assembly of PBTTT-C14 chains from solution into solid-state films. The polymer's aggregation behavior is highly sensitive to the solvent environment. In "good" solvents like chloroform, aggregation is slow, whereas in "poor" solvents such as toluene, aggregation occurs much more rapidly. researchgate.net

A strategic approach involves using a mixture of solvents to finely tune the aggregation process. For instance, a blend of a good solvent (chloroform) and a poor solvent (toluene), often in a 9:1 volume ratio, has been used to optimize the formation of long-range ordered PBTTT-C14 fibers. researchgate.net This method of solvent-driven self-assembly, followed by aging and dissolution at elevated temperatures, promotes the formation of nanometric fibers with diameters around 11 nm. researchgate.net

Recent research has also explored the use of supercritical fluids, such as n-pentane, for the deposition of PBTTT-C14 thin films. rsc.orgresearchgate.net In this method, subtle changes in the polymer's solubility, influenced by pressure and the addition of co-solvents like toluene, can have a profound impact on the self-assembly process, leading to the formation of nanowire morphologies. rsc.orgresearchgate.net These nanowires are believed to form in the solution phase before being deposited onto the substrate. rsc.orgresearchgate.net

Influence of Processing Conditions on Film Structure

The method used to deposit the polymer solution onto a substrate dramatically influences the final film structure and molecular orientation.

Spin-Coating: This widely used technique can produce uniform thin films. psu.edursc.org However, for polymers like PBTTT-C14, spin-coating alone may not yield the most highly ordered structures compared to other methods. The final film thickness and uniformity are dependent on parameters like the solution's concentration and viscosity, as well as the spin speed. psu.edumdpi.com For instance, optical absorption spectra of spin-coated PBTTT-C14 films are often used to characterize their pristine and doped states. researchgate.net

Thermal Annealing: Post-deposition heat treatment, or thermal annealing, is a crucial step for enhancing the crystallinity of polythiophene films. umons.ac.beresearchgate.net Annealing a PBTTT-C14 film at its liquid-crystalline temperature (around 180°C) can significantly improve carrier mobility. atlas.jp This process provides the necessary thermal energy for the polymer chains to reorganize into more ordered, crystalline domains, which facilitates more efficient charge transport. umons.ac.beresearchgate.net Annealing can also increase the coherence length of the polymer crystallites and, in some cases, induce a reorientation of the crystalline domains. stanford.edu However, excessive annealing temperatures can lead to the formation of larger, less favorable domain sizes. researchgate.net

Floating Film Transfer Method (FTM): This technique has emerged as a powerful, cost-effective method for fabricating large-area, highly oriented thin films. atlas.jp FTM involves casting the polymer solution onto a liquid substrate (like ethylene (B1197577) glycol) and then transferring the solidified film to the desired solid substrate. atlas.jp This process can produce films with a highly "edge-on" orientation, leading to remarkable enhancements in charge transport. researchgate.net The choice of solvent is again critical. Dynamic casting from a low-boiling-point solvent (D-FTM) can produce films with a more extended π-conjugation length compared to static casting from a high-boiling-point solvent (S-FTM), resulting in significantly higher field-effect mobility even without high-temperature annealing. researchgate.net

Interactive Table: Effect of Processing on PBTTT-C14 Mobility

| Processing Method | Key Parameter | Resulting Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Floating Film Transfer Method (FTM) | Highly edge-on oriented film | 1.24 | atlas.jp |

| Dynamic FTM (D-FTM), parallel | Low-boiling-point solvent | 0.11 | researchgate.net |

| Static FTM (S-FTM), isotropic | High-boiling-point solvent | ~0.023 | researchgate.net |

| Ribbon-Shaped FTM, parallel | Non-optimized conditions | 7.5 x 10⁻³ | nii.ac.jp |

Anisotropic Molecular Orientation and Chain Packing

PBTTT-C14 films exhibit a strong tendency to adopt an anisotropic, or directionally dependent, molecular orientation. The polymer chains typically align in an "edge-on" conformation, where the planar backbones lie parallel to the substrate, and the π-stacking direction is perpendicular to the direction of charge transport. nist.govresearchgate.net This orientation is highly favorable for field-effect transistors, as it allows for efficient charge hopping between adjacent polymer chains.

Detailed studies have revealed specific geometric parameters of this packing. First-principles calculations and experimental data from Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy show that the conjugated plane of the polymer backbone is not perfectly vertical but is tilted. nist.gov The normal vector of the conjugated plane is tilted approximately 21° away from the vertical (or 69° from the surface normal). nist.gov

Furthermore, the C14 alkyl side chains are also tilted, at a nominal angle of 45° off the surface normal. nist.govresearchgate.net Given the length of the C14 chain (~1.8 nm) and the available inter-lamellar distance (~2.2 nm), this tilted arrangement necessitates significant interdigitation of the side chains belonging to vertically adjacent polymer layers. nist.govresearchgate.net This efficient side-chain packing is a key feature that distinguishes PBTTT from other polythiophenes like P3HT and contributes to its high degree of crystallinity. researchgate.net

Interactive Table: Structural Parameters of PBTTT-C14 Films

| Structural Parameter | Description | Value | Reference |

|---|---|---|---|

| Backbone Orientation | Predominant conformation relative to substrate | Edge-on | nist.govresearchgate.net |

| Conjugated Plane Tilt | Angle of the backbone plane relative to vertical | ~21° | nist.gov |

| Side Chain Tilt | Angle of C14 chains relative to surface normal | ~44-45° | nist.govresearchgate.net |

| Lamellar Spacing (d₁₀₀) | Distance between polymer layers | 21.5 - 22.0 Å | acs.org |

| Backbone Separation | Local average distance between chains | (19.5 ± 1.0) Å | researchgate.net |

Interchain Interactions and π-π Stacking in Solid-State Films

The close packing of polymer chains in the solid state is facilitated by non-covalent interactions, particularly the π-π stacking between the electron-rich conjugated backbones. In PBTTT-C14, the planar thienothiophene units enable the backbones to assemble in a close, face-to-face arrangement. nist.gov

This packing, however, is not a perfect cofacial stack. A slight "slip" of the backbones relative to one another is observed, a feature also seen in some small-molecule semiconductors. nist.gov This slipped-stack arrangement is an important structural characteristic for this class of polymers. nist.gov

Dynamics of Morphological Evolution with Temperature

The morphology of PBTTT-C14 films is not static and can evolve significantly with temperature. Thermal annealing, as mentioned, utilizes this dynamic nature to improve film quality. researchgate.netstanford.edu Heating the polymer provides the chains with enough kinetic energy to overcome motional barriers and settle into more thermodynamically favorable, ordered arrangements.

Studies on related polythiophenes show that annealing above the glass transition temperature (Tg) can lead to "cold crystallization" in amorphous regions and the growth of existing crystallites. stanford.edu If the polymer is heated above its melting temperature (Tm) and then cooled, a significant reorientation of the crystallites can occur. stanford.edu

The glass transition temperature (Tg) represents the temperature at which the amorphous parts of the polymer transition from a rigid, glassy state to a more rubbery, mobile state. For thin polymer films, the Tg can differ from the bulk value and has been shown to be dependent on film thickness. aps.orgrsc.org Specific data for the glass transition temperature of PBTTT-C14 and its derivatives are available from dedicated datasets, which are crucial for understanding and optimizing annealing processes. psu.edupsu.edu

Advanced Characterization Techniques for Thin Film Morphology

A suite of sophisticated characterization techniques is required to fully elucidate the complex, multi-scale morphology of PBTTT-C14 thin films.

Atomic Force Microscopy (AFM): Provides topographical images of the film surface, revealing features like crystalline terraces, nanofibrous structures, and surface roughness, which are influenced by processing conditions. researchgate.netrsc.org

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS): A powerful tool for probing the crystal structure and molecular orientation within the film. It provides quantitative information on lamellar spacing, π-π stacking distance, and the degree of crystallinity, and can distinguish between "edge-on" and "face-on" orientations. researchgate.netresearchgate.netucsb.edu

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: This technique is particularly sensitive to the orientation of specific chemical bonds. By using polarized X-rays, it can determine the average tilt angles of the conjugated planes and the alkyl side chains with respect to the substrate surface. nist.gov

Spectroscopic Ellipsometry (SE): Measures the change in polarization of light upon reflection from the film to determine its thickness and optical constants, which can indicate comprehensive crystallinity. nist.gov

High-Resolution Transmission Electron Microscopy (HR-TEM): Allows for direct visualization of the in-plane alignment of polymer chains and the size of oriented crystalline domains. acs.org

Solid-State Nuclear Magnetic Resonance (NMR): Can be used to probe the local packing environment, especially in blended systems, to determine how different molecules arrange with respect to the polymer backbone. ucsb.edu

Atomic Force Microscopy (AFM) and High-Resolution Transmission Electron Microscopy (HRTEM)

AFM operates by scanning a sharp tip over the sample surface, allowing for three-dimensional topographical imaging with high resolution. spectraresearch.com In the context of P3TDT thin films, AFM can reveal the formation of nanofibrillar structures, the size and distribution of crystalline domains, and the surface roughness, all of which are influenced by processing conditions like solvent choice, annealing temperature, and deposition technique. For instance, studies on similar poly(3-alkylthiophene)s (P3ATs) have shown that the degree of ordering and the formation of extended fibrillar networks are crucial for efficient charge transport. researchgate.netnih.gov In tapping-mode AFM, images of single polymer strands and the lattice of semicrystalline films of polythiophenes can be resolved under ambient conditions. nih.gov

HRTEM, on the other hand, provides even higher magnification and resolution, enabling the visualization of the internal structure of the polymer assemblies and even the lattice planes of crystalline regions. researchgate.net For P3TDT, HRTEM can be used to examine the core of self-assembled nanofibers, confirming their crystallinity and providing details on the stacking of the polymer backbones. researchgate.net For example, in studies of related polymers, HRTEM has been used to measure the diameter of nanofibrous aggregates, providing complementary information to AFM. researchgate.net

Interactive Data Table: Typical Morphological Features of Poly(3-alkylthiophene) Thin Films Observed by AFM and HRTEM

| Feature | Technique | Typical Observation | Significance | Reference |

| Nanofiber Formation | AFM, HRTEM | Elongated, interconnected fibrillar structures. | Indicates a high degree of self-assembly and long-range order, beneficial for charge transport. | researchgate.net |

| Crystalline Domains | AFM | Brighter, more ordered regions on the surface. | Represents areas of well-packed polymer chains, crucial for electronic performance. | nih.gov |

| Inter-strand Separation | AFM | Regular spacing between parallel polymer strands, typically around 1.95 ± 0.02 nm for similar polythiophenes. | Provides information on the side-chain packing and interdigitation. | nih.gov |

| Apparent Height | AFM | Height of polymer strands, around 0.33 ± 0.02 nm for flat-lying aromatic molecules. | Confirms the orientation of the polymer chains on the substrate. | nih.gov |

| Surface Roughness | AFM | Quantitative measure of the surface height variations. | Affects device interfaces and performance. | spectraresearch.comresearchgate.net |

| Internal Crystallinity | HRTEM | Lattice fringes within nanofibers or crystalline domains. | Direct evidence of the crystalline nature of the self-assembled structures. | researchgate.net |

Synchrotron X-ray Scattering (e.g., Grazing Incidence Wide-Angle X-ray Scattering - GIWAXS)

Synchrotron X-ray scattering techniques, particularly Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), are indispensable for probing the molecular packing and orientation of polymer chains within thin films. While AFM and HRTEM provide real-space images of the surface and local microstructure, GIWAXS gives statistically averaged information about the bulk of the film.

In a GIWAXS experiment, a high-intensity X-ray beam impinges on the film at a shallow angle, leading to diffraction from the ordered structures within the material. The resulting 2D diffraction pattern provides a wealth of information about the crystalline packing of the polymer chains. For P3TDT and related P3ATs, GIWAXS patterns typically show a series of (h00) diffraction peaks in the out-of-plane direction, which correspond to the lamellar stacking of the polymer backbones separated by the alkyl side chains. The position of these peaks allows for the determination of the lamellar d-spacing. In the in-plane direction, a (010) peak is often observed, which is attributed to the π-stacking distance between adjacent polymer backbones.

The orientation of the polymer crystallites relative to the substrate can also be determined from the distribution of diffraction intensity in the 2D pattern. For many P3ATs, an "edge-on" orientation, where the thiophene (B33073) backbones are perpendicular to the substrate, is often observed and is generally considered favorable for charge transport in field-effect transistors. The long tetradecyl chain in P3TDT would be expected to significantly influence the lamellar spacing.

Interactive Data Table: Key Structural Parameters from GIWAXS of Poly(3-alkylthiophene) Thin Films

| Parameter | Description | Typical Values for P3HT | Expected Influence of Tetradecyl Chain | Reference |

| Lamellar d-spacing (d₁₀₀) | The distance between adjacent polymer backbones separated by the alkyl side chains. | ~1.6 - 1.8 nm | Increased d-spacing due to the longer alkyl chain. | uobasrah.edu.iq |

| π-stacking distance (d₀₁₀) | The distance between stacked thiophene rings. | ~0.38 nm | Minimal change expected, as this is governed by the aromatic backbone interaction. | uobasrah.edu.iq |

| Crystallite Orientation | The preferred alignment of the crystalline domains with respect to the substrate. | Often "edge-on" for optimal in-plane charge transport. | The longer, more flexible side chain may influence the degree and preference of orientation. | uobasrah.edu.iq |

| Crystallinity | The fraction of the material that is crystalline. | Varies significantly with processing conditions. | May be affected by the increased steric hindrance of the longer side chains. | researchgate.net |

Solid-State Nuclear Magnetic Resonance (NMR) and Optical Spectroscopy for Molecular Interactions

Solid-state Nuclear Magnetic Resonance (NMR) and optical spectroscopy (UV-Vis absorption and photoluminescence) are powerful tools for probing molecular-level structure, dynamics, and intermolecular interactions in polymer systems derived from 2,5-dibromo-3-tetradecylthiophene.

Solid-State NMR provides detailed information about the local chemical environment and conformation of the polymer chains in the solid state. solidstatenmr.org.uk For P3TDT, ¹³C solid-state NMR can distinguish between crystalline and amorphous phases based on differences in chemical shifts and relaxation times. researchgate.netnih.gov The signals from the thiophene ring carbons are sensitive to the planarity of the backbone, while the signals from the tetradecyl side chain carbons can reveal information about their conformation and mobility. For example, in regioregular poly(3-hexylthiophene) (P3HT), a crystal-to-plastic crystal transition induced by the motion of the aliphatic side group has been observed through temperature-dependent ¹³C NMR. nih.gov Similar dynamic processes would be expected for the tetradecyl chains in P3TDT.

Optical Spectroscopy is highly sensitive to the electronic structure and aggregation state of conjugated polymers. The UV-Vis absorption spectrum of P3TDT in solution typically shows a broad absorption band corresponding to the π-π* transition of the conjugated backbone. Upon aggregation and film formation, this band often becomes structured with the appearance of vibronic sidebands and a red-shift in the absorption maximum. researchgate.net This phenomenon, known as H-aggregation, is indicative of strong interchain interactions and the formation of ordered domains. The degree of this spectral change can be used to qualitatively assess the extent of self-assembly. Photoluminescence spectroscopy provides complementary information, as the emission is often quenched in well-ordered, aggregated states due to efficient charge separation.

Interactive Data Table: Spectroscopic Signatures of Molecular Interactions in Poly(3-alkylthiophene)s

| Technique | Observation | Interpretation | Significance | Reference |

| ¹³C Solid-State NMR | Distinct chemical shifts for crystalline and amorphous regions. | Different local electronic environments and chain conformations in ordered vs. disordered domains. | Allows for quantification of crystallinity and characterization of different phases. | researchgate.netnih.gov |

| ¹³C Solid-State NMR | Changes in spin-lattice relaxation times (T₁). | Differences in molecular mobility between crystalline and amorphous phases, and as a function of temperature. | Provides insight into the dynamics of the polymer backbone and side chains. | nih.gov |

| UV-Vis Absorption | Red-shift and appearance of vibronic features in the solid state compared to solution. | Formation of ordered H-aggregates with strong interchain electronic coupling. | Indicates a high degree of molecular ordering, which is essential for good electronic properties. | researchgate.net |

| Photoluminescence | Quenching of emission intensity in the solid state. | Non-radiative decay pathways become dominant due to close packing and interchain interactions. | Suggests efficient charge transfer between chains, a prerequisite for photovoltaic applications. | uobasrah.edu.iq |

Device Physics and Performance Enhancement in Organic Electronic Applications

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. The performance of OFETs is primarily evaluated by three parameters: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). mdpi.comresearchgate.net

OFETs can be fabricated in several architectures, with the most common being bottom-gate and top-gate structures. researchgate.netyoutube.com

Bottom-Gate, Top-Contact (BGTC): In this widely used configuration, the gate electrode and dielectric layer are prepared on a substrate, followed by the deposition of the organic semiconductor. The source and drain electrodes are then deposited on top of the semiconductor layer. researchgate.netresearchgate.net This architecture is common for devices using silicon dioxide (SiO₂) as the gate dielectric.

Top-Gate, Bottom-Contact (TGBC): Here, the source and drain electrodes are patterned on the substrate, followed by the deposition of the organic semiconductor. The device is completed by depositing the gate dielectric and the gate electrode on top. researchgate.netresearchgate.net Top-gate structures can offer better device stability by encapsulating the semiconductor.

Bulk Heterojunction (BHJ) OFETs: While more common in photovoltaics, the bulk heterojunction concept, where a blend of donor and acceptor materials forms the active layer, can also be applied to OFETs to achieve ambipolar transport or enhance photoresponse.

The characterization of these devices involves measuring their current-voltage (I-V) characteristics to extract key performance metrics. For instance, studies on PBTTT-C14 based OFETs have demonstrated high field-effect mobility and a significant on/off ratio, indicating efficient switching behavior. researchgate.net

Enhancing carrier mobility and the on/off ratio is crucial for high-performance OFETs. For polymers derived from 2,5-Dibromo-3-tetradecylthiophene, several strategies are employed:

Molecular Design and Synthesis: The design of the polymer backbone and side chains is fundamental. Extending π-conjugation and ensuring molecular planarity can improve intramolecular charge transport. mdpi.comresearchgate.net The tetradecyl side chain in PBTTT-C14, for example, influences the polymer's packing and ordering.

Thin-Film Morphology Control: The arrangement of polymer chains in the solid state significantly impacts intermolecular charge hopping. Techniques like solution shearing and off-center spin coating can induce molecular alignment and enhance crystallinity, leading to higher mobility. researchgate.net For PBTTT-C14, this can result in the formation of large crystalline domains. acs.org

Dielectric Interface Modification: The interface between the semiconductor and the gate dielectric is critical for charge transport. Treating the dielectric surface with self-assembled monolayers (SAMs), such as octadecyltrichlorosilane (B89594) (OTS), can reduce trap states and improve molecular ordering of the overlying semiconductor, leading to enhanced mobility and a higher on/off ratio. researchgate.netresearchgate.net

Research has shown that for PBTTT-C14 OFETs fabricated on an OTS-modified SiO₂ surface, the mobility can be significantly improved. researchgate.net

Table 1: Performance of PBTTT-C14 OFETs with Different Interface Modifications

| Device Configuration | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Parallel OFET on OTES-modified Si/SiO₂ | 0.13 | 2.6 x 10⁵ | researchgate.net |

| Perpendicular OFET on OTES-modified Si/SiO₂ | - | - | researchgate.net |

Data extracted from a study on oriented thin-films of PBTTT-C14. researchgate.net

Strategies to reduce contact resistance include:

Electrode Modification: Modifying the work function of the electrodes using SAMs can reduce the energy barrier for charge injection. researchgate.netcas.cn For PBTTT-C14 based OFETs, functionalizing the electrode surfaces has been shown to affect the contact properties and improve device performance. researchgate.net

Doping the Contact Region: Introducing a thin, highly doped layer of the organic semiconductor at the contact interface can facilitate charge injection and reduce Rc.

Novel Contact Materials: Exploring new electrode materials with work functions that better align with the energy levels of the organic semiconductor can lead to lower contact resistance. nih.gov

The total resistance in an OFET is a combination of the channel resistance and the contact resistance. By fabricating devices with varying channel lengths, the contact resistance can be extracted using the transmission line method (TLM). researchgate.net Studies on PBTTT-C14 have utilized this method to analyze the impact of interface functionalization on contact resistance. researchgate.net

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, polymers derived from this compound, particularly PBTTT and its analogs, have been investigated as donor materials in bulk heterojunction (BHJ) solar cells. researchgate.net

The efficiency of an organic solar cell is highly dependent on the properties of the donor and acceptor materials and the morphology of their blend.

Donor-Acceptor Selection: The donor material, such as PBTTT, absorbs photons and donates electrons. The acceptor material, typically a fullerene derivative like mpg.dempg.de-phenyl-C61-butyric acid methyl ester (PCBM) or a non-fullerene acceptor, accepts the electrons. researchgate.netdocumentsdelivered.com The energy level alignment between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO) is critical for efficient charge transfer.

Blend Morphology Optimization: The nanoscale morphology of the donor-acceptor blend is crucial for efficient exciton (B1674681) dissociation and charge transport. nih.govnist.gov The ideal morphology consists of interpenetrating networks of donor and acceptor domains with a large interfacial area. The size of these domains should be comparable to the exciton diffusion length.

Solvent and Additive Engineering: The choice of solvent and the use of processing additives can significantly influence the blend morphology. researchgate.net These can affect the crystallinity and phase separation of the donor and acceptor materials.

A study on PBTTT blended with PCBM found that a 1:4 blend ratio yielded the highest efficiency of 2.3%, with a hole mobility of 3.8 x 10⁻⁴ cm²/Vs in the blend. researchgate.net

Table 2: Performance of PBTTT-based Organic Solar Cells

| Donor:Acceptor Blend (PBTTT:PCBM) | Power Conversion Efficiency (%) | Hole Mobility (cm²/Vs) | Reference |

| 1:4 | 2.3 | 3.8 x 10⁻⁴ | researchgate.net |

Data from a study on bulk heterojunction solar cells using PBTTT. researchgate.net

The process of converting light into electricity in a BHJ solar cell involves several steps:

Photon Absorption: The donor and/or acceptor material absorbs a photon, creating an exciton (a bound electron-hole pair). mdpi.com

Exciton Diffusion: The exciton diffuses through the material. For efficient dissociation, it must reach a donor-acceptor interface before it recombines.

Exciton Dissociation: At the donor-acceptor interface, the exciton dissociates into a free electron in the acceptor material and a free hole in the donor material. This process is driven by the energy offset between the donor and acceptor. nih.govnist.gov

Charge Transport and Collection: The free electrons and holes are transported through the acceptor and donor domains, respectively, to the corresponding electrodes.

The efficiency of exciton dissociation and charge transfer is intimately linked to the nanostructure of the BHJ film. Hierarchical nanomorphologies, with features at multiple length scales, can promote exciton dissociation. nih.govnist.gov In blends of PBTTT and PCBM, efficient exciton quenching has been observed, indicating effective charge transfer at the donor-acceptor interface. researchgate.net However, incomplete exciton dissociation can be a limiting factor in the performance of some polymer-based solar cells. documentsdelivered.com

Mechanisms for Power Conversion Efficiency Improvement

There is a lack of specific studies detailing the mechanisms by which this compound, as a distinct molecular entity, improves the power conversion efficiency (PCE) in organic solar cells. The enhancement of PCE in such devices is typically attributed to the properties of the bulk heterojunction active layer, which is composed of a polymer (often a P3AT) and a fullerene derivative. The characteristics of the polymer, such as its molecular weight, regioregularity, and morphology—all of which are influenced by the polymerization of monomers like this compound—are the primary determinants of device performance.

Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs)

Role of Polymer Layers as Electron Injection/Transport Layers

Information regarding the direct use of this compound as a component in electron injection or transport layers of OLEDs and OLETs is not found in the available scientific literature. These layers are crucial for facilitating the efficient injection and movement of electrons from the cathode to the emissive layer. The performance of these layers is dictated by the material's electron affinity and mobility. While polymers derived from this monomer are investigated for various roles in OLEDs, the monomer itself is not typically incorporated as a functional layer.

Organic Photodetectors (OPDs) and Photosensitivity Studies

Specific photosensitivity studies on this compound and its direct application in organic photodetectors are not documented. The function of an OPD relies on the photogeneration of excitons within a photoactive material and their subsequent dissociation into free charge carriers. Research in this area is concentrated on the photophysical properties of conjugated polymers and small molecules designed for light absorption and charge separation, rather than the precursor monomers.

Thermoelectric (TE) Composites and Heat-to-Electricity Conversion Principles

There is no available research that explores the use of this compound in thermoelectric composites for heat-to-electricity conversion. The efficiency of thermoelectric materials is determined by their Seebeck coefficient, electrical conductivity, and thermal conductivity. Studies in organic thermoelectrics focus on the properties of conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, and how their structure and doping levels affect their thermoelectric performance. The role of the initial monomer in the final thermoelectric properties of a composite is an indirect one, related to the structure of the resulting polymer.

Theoretical and Computational Investigations of 2,5 Dibromo 3 Tetradecylthiophene Derived Materials

Density Functional Theory (DFT) for Electronic Structure and Optoelectronic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. For polymers derived from 2,5-Dibromo-3-tetradecylthiophene, DFT calculations are crucial for predicting key optoelectronic parameters.

Researchers employ DFT to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these polymers. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that determines the polymer's absorption and emission properties and its potential for use in electronic devices. mdpi.com By systematically modifying the polymer structure, for instance by introducing different functional groups, scientists can use DFT to predict how these changes will affect the HOMO-LUMO gap and, consequently, the material's color and conductivity. mdpi.comnih.gov

Time-dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules. mdpi.com This method allows for the calculation of absorption spectra, providing theoretical predictions that can be compared with experimental UV-Vis spectroscopy results. mdpi.com For poly(3-tetradecylthiophene) and its derivatives, TD-DFT can elucidate the nature of electronic transitions, such as whether they are localized on the polymer backbone or involve charge transfer between different parts of the molecule.

The choice of functional and basis set within the DFT framework is critical for obtaining accurate results. mdpi.com Different combinations are often tested and benchmarked against experimental data to ensure the reliability of the computational predictions. mdpi.com For example, the B3LYP functional with a 6-31G(d) basis set is a commonly used combination for organic molecules. mdpi.com

Molecular Dynamics (MD) Simulations for Polymer Chain Conformation and Thin Film Morphologies

While DFT provides detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and large-scale structure of polymer chains. chemrxiv.org For materials derived from this compound, MD simulations are essential for understanding how individual polymer chains pack together to form thin films, a crucial aspect for device performance. capes.gov.br

The morphology of a polymer thin film, including its degree of crystallinity and the orientation of polymer chains, has a profound impact on its electronic properties, particularly charge transport. MD simulations can predict the formation of ordered domains (crystallites) within an amorphous matrix, which can act as pathways for charge carriers. By simulating the cooling or solvent evaporation process, researchers can mimic experimental film deposition techniques and study how processing conditions affect the final film morphology.

Computational Modeling of Charge Transport Pathways and Carrier Dynamics

Understanding how charge carriers (electrons and holes) move through a material is fundamental to designing efficient organic electronic devices. Computational modeling provides a powerful means to investigate charge transport pathways and carrier dynamics in polymers derived from this compound.

By combining the electronic structure information from DFT with the morphological insights from MD simulations, researchers can build realistic models of the polymer film. These models can then be used to simulate the movement of charge carriers. Charge transport in conjugated polymers occurs through two primary mechanisms: intramolecular transport along the polymer backbone and intermolecular hopping between adjacent chains.

Computational models can quantify the electronic coupling between different polymer segments and between neighboring chains. This information is used to calculate charge transfer rates and mobilities. These simulations can identify potential bottlenecks for charge transport, such as disordered regions or grain boundaries between crystalline domains. Furthermore, the dynamics of charge carriers, including their trapping and recombination, can be investigated to understand loss mechanisms that limit device efficiency.

Machine Learning and Data-Driven Approaches in Conjugated Polymer Design and Property Prediction

The vast chemical space of possible conjugated polymers presents a significant challenge for traditional experimental and computational approaches. Machine learning (ML) and data-driven methods are emerging as powerful tools to accelerate the discovery and design of new materials. figshare.commdpi.com

In the context of polymers derived from this compound, ML models can be trained on existing experimental or computational data to predict the properties of new, un-synthesized polymers. researchgate.netmdpi.com For example, an ML model could be trained to predict the band gap or charge mobility of a polymer based on its chemical structure. researchgate.netresearchgate.net This allows for the rapid virtual screening of large libraries of candidate materials, identifying the most promising candidates for further investigation. mdpi.com

These data-driven approaches are not meant to replace traditional experimental and computational methods but rather to complement them. By efficiently navigating the vast chemical space, ML can guide experimental efforts towards the most promising materials, ultimately accelerating the development of next-generation organic electronic devices. figshare.com

Concluding Remarks and Future Research Perspectives

Current Challenges and Future Opportunities in Monomer and Polymer Design

A primary challenge in the utilization of 2,5-Dibromo-3-tetradecylthiophene lies in the precise control over the resulting polymer's properties. The tetradecyl side chain, while enhancing solubility, can also introduce complexities in the solid-state packing of the polymer chains. This can lead to a trade-off between improved processability and potentially reduced charge carrier mobility due to the insulating nature of the long alkyl groups. Achieving a high degree of regioregularity during polymerization is crucial, as defects in the polymer chain can disrupt conjugation and hinder electronic performance.

Future opportunities in monomer design could involve the strategic incorporation of functional groups onto the tetradecyl chain to introduce additional properties, such as enhanced intermolecular interactions or specific sensing capabilities. For polymer design, the development of novel polymerization techniques that offer even greater control over molecular weight and regioregularity will be essential. Furthermore, the synthesis of copolymers that incorporate this compound with other monomers can lead to materials with tailored electronic and physical properties, balancing high mobility with excellent processability and stability.

A significant area for future research is the in-depth understanding and control of the thin-film morphology of P3TT and its derivatives. The long tetradecyl chain can be leveraged to induce specific self-assembly behaviors, such as the formation of highly ordered nanowires or other nanostructures, which can significantly enhance device performance. Manipulating processing conditions, such as solvent choice and annealing temperatures, will be key to unlocking the full potential of these materials.

Emerging Applications and Advanced Device Architectures for High-Performance Organic Electronics

The unique properties of polymers derived from this compound make them promising candidates for a range of emerging applications. Their enhanced solubility is particularly advantageous for large-area and flexible electronics, where solution-based deposition techniques like printing and coating are employed. This could pave the way for low-cost, roll-to-roll manufacturing of devices such as flexible displays, smart packaging, and wearable sensors.

In the realm of advanced device architectures, the self-assembly characteristics of P3TT could be exploited to create highly ordered active layers in organic field-effect transistors (OFETs) and organic solar cells (OSCs). For instance, the formation of vertically aligned polymer domains could facilitate efficient charge transport to the electrodes, boosting device efficiency.

Furthermore, the long alkyl chain of P3TT could be functionalized to create sensors with high specificity for certain analytes. The interaction of target molecules with the tetradecyl chains could induce conformational changes in the polymer backbone, leading to a detectable electrical or optical response. This opens up possibilities for applications in environmental monitoring, medical diagnostics, and industrial process control. The development of thermoelectric devices, which can convert waste heat into electricity, is another exciting frontier where the properties of P3TT could be beneficial. nih.govresearchgate.net

As researchers continue to refine the synthesis and processing of these materials, this compound and its polymeric derivatives are poised to play a significant role in the realization of the next generation of high-performance, flexible, and cost-effective organic electronic devices.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dibromo-3-tetradecylthiophene, and how does the tetradecyl substituent influence reaction conditions?

Methodological Answer: The synthesis typically involves bromination of 3-tetradecylthiophene using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Alternatively, Stille or Suzuki cross-coupling reactions can introduce bromine at the 2,5-positions while retaining the tetradecyl chain. The long alkyl chain enhances solubility in non-polar solvents, necessitating optimized reaction media (e.g., THF or toluene) and elevated temperatures to overcome steric hindrance. For example, Stille coupling with tributylstannane derivatives requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Direct Bromination | NBS, DMF | 0–25°C | 60–75 | Over-bromination control |

| Stille Coupling | Pd(PPh₃)₄, THF | RT–60°C | 70–85 | Purification of bulky adducts |

| Suzuki-Miyaura | PdCl₂(dppf), DME/H₂O | 80°C | 65–80 | Aqueous phase compatibility |

Reference: Synthesis protocols adapted from analogous dibromothiophene systems .

Q. How is the purity and structural integrity of this compound verified following synthesis?

Methodological Answer: Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) and thin-layer chromatography (TLC, hexane:ethyl acetate = 9:1). Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for Br-substituted thiophene protons (δ 6.8–7.2 ppm) and the tetradecyl chain (δ 0.8–1.5 ppm).

- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ for C₁₈H₂₈Br₂S (calc. 452.02).

- X-ray Crystallography : For single-crystal analysis, as demonstrated in hexasubstituted dihydrofuran systems (CCDC 1828960) .

Reference: Characterization techniques validated via crystallographic data in related brominated heterocycles .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectroscopic data for brominated thiophenes?

Methodological Answer: Discrepancies often arise from solvent effects , impurities , or unaccounted stereoelectronic interactions . Mitigation strategies include:

- Computational Modeling : DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data.

- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., debrominated species or oxidized thiophenes).

- Dynamic NMR Studies : Resolve conformational equilibria caused by the tetradecyl chain’s flexibility .

Reference: Iterative data analysis approaches as per qualitative research frameworks .

Q. How do the electronic effects of bromine substituents and the tetradecyl chain influence the optoelectronic properties of this compound?

Methodological Answer:

- Bromine : Electron-withdrawing groups reduce π-electron density, lowering HOMO levels (-5.2 eV vs. -4.8 eV for unsubstituted thiophene), as confirmed by cyclic voltammetry.

- Tetradecyl Chain : Enhances solubility for thin-film processing but disrupts π-π stacking, reducing charge carrier mobility (10⁻³ cm²/Vs vs. 10⁻¹ cm²/Vs in shorter-chain analogs).

- UV-Vis/PL Spectroscopy : λₐᵦₛ shifts to 420–450 nm (Br-induced bathochromic shift) with fluorescence quenching due to heavy atom effect .

Q. Table 2: Optoelectronic Properties

| Property | This compound | Reference (Unsubstituted Thiophene) |

|---|---|---|

| HOMO (eV) | -5.2 | -4.8 |

| Bandgap (eV) | 3.1 | 4.2 |

| Charge Mobility (cm²/Vs) | 10⁻³ | 10⁻¹ |

Reference: Structure-property relationships inferred from thiophene derivative studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors (Vapour Pressure = 0.1 mmHg at 25°C).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : In amber glass at 2–8°C under nitrogen to prevent degradation .

Reference: Safety guidelines adapted from bromothiophene SDS .

Note: For further structural insights, consult the IUCrData repository (DOI: 10.1107/S2414314618004169) . Avoid commercial databases (e.g., Benchchem) per reliability criteria.

Retrosynthesis Analysis